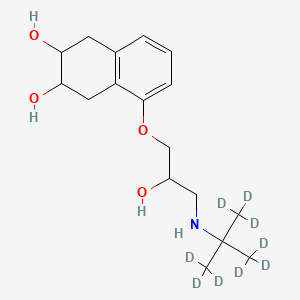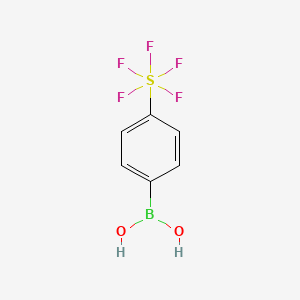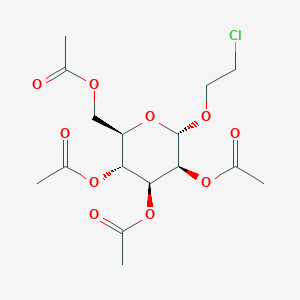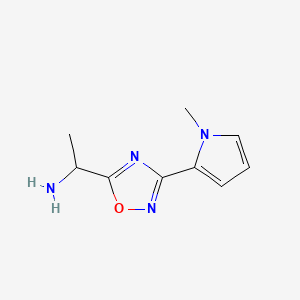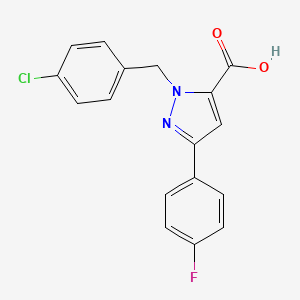
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, or 1-(4-Cl-Bz-3-4-F-Pz-5-COOH) for short, is a novel compound of interest to the scientific community. This compound is a member of the pyrazole family, a group of compounds that have been studied for their potential applications in medicine, agriculture, and other fields.
Scientific Research Applications
1-(4-Cl-Bz-3-4-F-Pz-5-COOH) has been studied for its potential applications in the fields of medicine and agriculture. In medicine, the compound has been studied for its potential anti-cancer and anti-inflammatory properties. In agriculture, the compound has been studied for its potential use as a pesticide. In addition, the compound has also been studied for its potential use as a reagent in organic synthesis.
Mechanism of Action
1-(4-Cl-Bz-3-4-F-Pz-5-COOH) has been studied for its potential mechanism of action. In the case of its anti-cancer properties, the compound has been shown to inhibit the growth of cancer cells by targeting certain proteins involved in cell division and DNA replication. In the case of its anti-inflammatory properties, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(4-Cl-Bz-3-4-F-Pz-5-COOH) has been studied for its potential biochemical and physiological effects. In the case of its anti-cancer properties, the compound has been shown to reduce the growth of cancer cells in vitro. In the case of its anti-inflammatory properties, the compound has been shown to reduce inflammation in animal models. In addition, the compound has also been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(4-Cl-Bz-3-4-F-Pz-5-COOH) has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using a multi-step process. Another advantage is that the compound is relatively stable and can be stored for long periods of time without deteriorating. However, the compound is also relatively expensive to produce and is not available in large quantities. In addition, the compound is not suitable for use in human clinical trials due to its potential toxicity.
Future Directions
1-(4-Cl-Bz-3-4-F-Pz-5-COOH) has many potential future directions. One potential direction is to explore the compound’s potential use in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to explore the compound’s potential use in the treatment of other types of cancer, such as breast cancer and lung cancer. In addition, the compound could also be studied for its potential use in the development of new drugs or drug delivery systems. Finally, the compound could also be studied for its potential use in the development of new agricultural products or pest control methods.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-5-1-11(2-6-13)10-21-16(17(22)23)9-15(20-21)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGIQTXPXWRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)

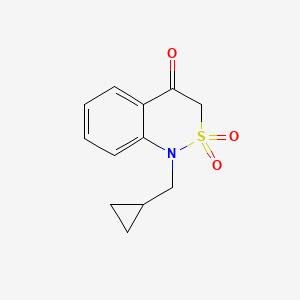

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)
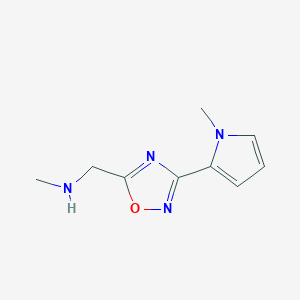
![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)
